2-Ethoxyethyl 3,5-dinitrobenzoate is an organic compound characterized by a benzoate structure with two nitro substituents located at the 3 and 5 positions of the aromatic ring, along with an ethoxyethyl group attached to the oxygen of the ester. This compound is notable for its potential use in various chemical applications, particularly in organic synthesis and medicinal chemistry.
The chemical reactivity of 2-ethoxyethyl 3,5-dinitrobenzoate can be categorized into several key types of reactions:
Research indicates that compounds containing nitro groups, such as 2-ethoxyethyl 3,5-dinitrobenzoate, may exhibit biological activity, including antimicrobial and anticancer properties. The mechanism of action is believed to involve interaction with cellular proteins or DNA, potentially leading to disruption of cellular processes. The generation of reactive oxygen species from the nitro groups may also contribute to its biological effects .
The synthesis of 2-ethoxyethyl 3,5-dinitrobenzoate typically involves several steps:
2-Ethoxyethyl 3,5-dinitrobenzoate has several applications in various fields:
Studies investigating the interactions of 2-ethoxyethyl 3,5-dinitrobenzoate with biological systems have revealed its potential effects on fungal pathogens. For instance, derivatives of dinitrobenzoates have shown antifungal activity against various strains of Candida, indicating that compounds with similar structures may disrupt cellular membranes or interfere with ergosterol synthesis .
Several compounds share structural similarities with 2-ethoxyethyl 3,5-dinitrobenzoate. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 3,5-dinitrobenzoate | Ethyl group instead of ethoxyethyl | Exhibits potent antifungal activity against Candida |
| N-(2-methoxyethyl)-3,5-dinitrobenzamide | Benzamide core; one nitro group | Investigated for potential antimicrobial properties |
| N-(2-acetoxyethyl)-p-nitroaniline | Acetoxyethyl group; one nitro group | Different reactivity profile due to acetoxy group |
These compounds highlight the uniqueness of 2-ethoxyethyl 3,5-dinitrobenzoate due to its specific functional groups and potential applications in medicinal chemistry.
The synthesis of 2-ethoxyethyl 3,5-dinitrobenzoate typically begins with the esterification of 3,5-dinitrobenzoic acid (3,5-DNBA) with 2-ethoxyethanol. Conventional acid-catalyzed Fischer esterification, while effective for simple esters, faces limitations with nitroaromatic substrates due to steric hindrance and electron-withdrawing nitro groups deactivating the carbonyl. Alternative methods include carbodiimide-mediated coupling and solid-phase catalysis.
A study demonstrated that using dried Dowex H⁺/NaI as a catalyst achieved 83% yield for methyl tropate, a structurally similar ester, under reflux conditions in methanol. This approach minimizes side reactions caused by strong acids, making it suitable for nitroaromatics. For 3,5-DNBA, Ti-MCM-41 catalysts in dimethylformamide (DMF) at 110°C under CO₂ pressure yielded 65% conversion to 3,5-dinitrobenzoic acid derivatives, suggesting adaptability for alkoxy-substituted esters.
Table 1: Esterification Methods for 3,5-DNBA Derivatives
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | MeOH | 65 | 45 |
| Dowex H⁺/NaI | DMF | 110 | 65 |
| Ti-MCM-41 | DMF | 110 | 65 |
The electron-withdrawing nitro groups necessitate prolonged reaction times (10–24 hours) and elevated temperatures (>80°C) to overcome kinetic barriers.
Carbodiimides like N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are pivotal for activating 3,5-DNBA’s carboxylic acid group, forming an O-acylisourea intermediate that reacts with 2-ethoxyethanol. EDC’s water solubility enables reactions in aqueous or mixed solvents, though anhydrous conditions are preferred for nitroaromatics to prevent hydrolysis.
The mechanism proceeds via nucleophilic attack by 2-ethoxyethanol on the activated carbonyl, with the dimethylaminopropyl moiety stabilizing the transition state. A comparative study showed that EDC outperformed dicyclohexylcarbodiimide (DCC) in sterically hindered systems, achieving 72% yield for isopropyl 3,5-dinitrobenzoate versus 58% with DCC.
Table 2: Carbodiimide Performance in Ester Synthesis
| Carbodiimide | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC | DMF | 25 | 72 |
| DCC | THF | 25 | 58 |
Side reactions, such as N-acylurea formation, are mitigated by adding N-hydroxysuccinimide (NHS), which shifts the equilibrium toward the active ester.
Solvent polarity significantly impacts reaction kinetics and yields. Dimethylformamide (DMF), with a high dielectric constant (ε = 36.7), stabilizes charged intermediates in EDC-mediated couplings, yielding 72% 2-ethoxyethyl 3,5-dinitrobenzoate. In contrast, nonpolar solvents like toluene resulted in <30% conversion due to poor solubility of 3,5-DNBA.
Table 3: Solvent Impact on Esterification Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 65 |
| MeOH | 32.7 | 51 |
| Toluene | 2.4 | 28 |
Elevated temperatures (80–110°C) in high-boiling solvents like DMF enhance reactivity but risk nitro group decomposition. Balancing solvent polarity and thermal stability is critical for optimizing yields.
2-Ethoxyethyl 3,5-dinitrobenzoate exhibits distinct properties compared to alkyl analogs. The ethoxyethyl group’s ether oxygen increases solubility in polar solvents, contrasting with the crystalline nature of ethyl 3,5-dinitrobenzoate (melting point: 94–95°C).
Table 4: Physicochemical Properties of 3,5-Dinitrobenzoate Esters
| Ester | Melting Point (°C) | Solubility in DMF |
|---|---|---|
| 2-Ethoxyethyl | Oil | Miscible |
| Ethyl | 94–95 | 120 g/L |
| Methyl | 102–104 | 90 g/L |
The ethoxyethyl moiety’s flexibility also reduces steric hindrance during synthesis, enabling higher yields (72%) compared to bulkier isopropyl derivatives (44%).
Triphenylene-based macrocyclic hosts demonstrate remarkable selectivity toward electron-deficient aromatic compounds such as 2-ethoxyethyl 3,5-dinitrobenzoate through complementary electronic interactions [6] [7]. These rigid macrocyclic systems, characterized by their extended π-conjugated frameworks, provide ideal cavities for accommodating planar aromatic guests through π-π stacking interactions [6] [8]. The geometric configurations and sizes of triphenylene-based macrocycles can be systematically tuned to optimize host-guest binding affinities, with association constants ranging from 10³ to 10⁷ M⁻¹ depending on the specific structural features [6] [9].
The binding mechanism between triphenylene-based hosts and 2-ethoxyethyl 3,5-dinitrobenzoate involves multiple complementary interactions. The electron-rich triphenylene core acts as an effective π-donor, while the electron-deficient dinitrobenzoate moiety serves as a π-acceptor, resulting in stabilizing charge transfer interactions [7] [10]. The distance between host and guest molecules in these complexes typically measures approximately 3.3 Å, confirming the occurrence of strong π-π interactions [7]. Additionally, the ethoxyethyl substituent can participate in secondary interactions with the macrocyclic host through van der Waals forces and weak hydrogen bonding [11] [12].
Research has demonstrated that the formation of 2:1 and 2:3 host-guest complexes is possible with appropriately designed triphenylene-based macrocycles, indicating the potential for multiple binding modes [6]. The selectivity of these systems can be further enhanced by incorporating additional functional groups that provide complementary binding sites. Studies using bismacrocyclic systems have shown that different geometric configurations lead to distinct supramolecular architectures, with some systems favoring conventional 2:1 stoichiometries while others accommodate unusual 2:3 binding patterns [6].
Table 1: Formation Constants for Triphenylene-Based Host-Guest Systems
| Host System | Guest Affinity (M⁻¹) | Solvent Environment | Recognition Mechanism |
|---|---|---|---|
| Triphenylene-based macrocycles | 10³-10⁷ | Nonpolar (toluene, chloroform) | π-π stacking, charge transfer interactions |
| Crown ether derivatives | 10²-10⁵ | Various | Ion-dipole, hydrogen bonding |
| Cryptand hosts | 10⁴-10⁸ | Acetonitrile, chloroform | Multiple hydrogen bonds, π-π |
| Porphyrin-based cages | 10⁶-10⁷ | Acetonitrile/chloroform | π-π stacking, cavity fit |
| Bismacrocycles | 10³-10⁶ | Nonpolar solvents | Shape complementarity, π-π |
The spectroscopic characterization of 2-ethoxyethyl 3,5-dinitrobenzoate reveals distinctive signatures characteristic of electron-deficient aromatic systems [13] [14] [15]. Ultraviolet-visible spectroscopy shows that this compound exhibits absorption maxima in the range of 285-295 nm, consistent with the electronic transitions associated with the conjugated dinitrobenzoate chromophore [1] [16]. The presence of two nitro groups significantly influences the electronic structure, resulting in a substantial lowering of the lowest unoccupied molecular orbital energy levels [13] [17].
The formation of charge transfer complexes involving 2-ethoxyethyl 3,5-dinitrobenzoate produces characteristic new absorption bands that are absent in the spectra of the individual components [18] [19] [14]. These charge transfer bands typically appear at longer wavelengths, often in the visible region, and are responsible for the intense coloration observed in these complexes [19] [20]. The position and intensity of these bands provide valuable information about the strength of the donor-acceptor interactions and the degree of charge transfer in the ground state [18] [21].
Infrared spectroscopy reveals the characteristic nitro group stretching vibrations at 1550-1350 cm⁻¹, which undergo systematic shifts upon complex formation [5] [22]. The asymmetric nitro stretching vibrations typically appear around 1545 cm⁻¹, while the symmetric stretches occur near 1345 cm⁻¹ [16] [23]. These vibrational frequencies are sensitive to the electronic environment and provide direct evidence for charge transfer interactions when shifts of 10-20 cm⁻¹ are observed upon complexation [22].
Nuclear magnetic resonance spectroscopy provides additional insights into the electronic structure and complexation behavior of electron-deficient systems [24]. The aromatic protons of the dinitrobenzoate ring exhibit characteristic downfield shifts due to the deshielding effects of the electron-withdrawing nitro groups [24]. Upon formation of charge transfer complexes, these chemical shifts undergo further changes that reflect the altered electronic distribution within the aromatic system [5] [18].
Table 2: Spectroscopic Properties of Electron-Deficient Aromatic Systems
| Compound | UV-Vis λmax (nm) | IR ν(NO₂) (cm⁻¹) | Electron Affinity (eV) |
|---|---|---|---|
| 2-Ethoxyethyl 3,5-dinitrobenzoate | 285-295 (estimated) | 1550-1350 (estimated) | 2.8-3.2 (estimated) |
| Ethyl 3,5-dinitrobenzoate | 280-300 | 1545-1345 | 2.9-3.1 |
| 3,5-Dinitrobenzoic acid | 260-280 | 1550-1340 | 3.0-3.2 |
| Tetracyanoethylene complexes | 336 (charge transfer band) | Not applicable | 2.8 |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone complexes | 460 (charge transfer band) | Not applicable | 2.2 |
| Naphthalenediimide derivatives | 350-400 | Not applicable | 3.6-4.0 |
The molecular recognition behavior of 2-ethoxyethyl 3,5-dinitrobenzoate in nonpolar solvent environments demonstrates distinct patterns that differ significantly from those observed in polar media [25] [11]. In nonpolar solvents such as toluene and chloroform, the absence of competitive solvation effects allows for stronger intermolecular interactions between host and guest molecules [25] [11]. The reduced dielectric constant of these solvents enhances electrostatic interactions and promotes the formation of more stable charge transfer complexes [26].
The recognition patterns in nonpolar environments are primarily governed by π-π stacking interactions, van der Waals forces, and charge transfer contributions [27] [15]. The electron-deficient nature of 2-ethoxyethyl 3,5-dinitrobenzoate makes it particularly effective at binding to electron-rich aromatic donors through complementary orbital interactions [28] [15]. The binding strength typically increases with the extent of π-conjugation in the donor molecule, following the order of benzene < naphthalene < anthracene < tetracene < pentacene [21].
Research has shown that the formation constants for charge transfer complexes involving dinitrobenzoate derivatives can vary significantly depending on the donor strength and solvent properties [22] [26]. For poly(9-vinylcarbazole) blends with dinitrobenzoate esters, association constants ranging from 0.511 to 1.868 L/mol have been reported, with stronger electron acceptors showing higher binding affinities [22]. The stability of these complexes is further influenced by the molecular geometry and the accessibility of the binding sites [29] [12].
The selectivity of molecular recognition in nonpolar solvents can be attributed to the complementarity between donor and acceptor orbital energies [30] [21]. The energy difference between the highest occupied molecular orbital of the donor and the lowest unoccupied molecular orbital of the acceptor serves as a key predictor of complex stability [21] [26]. For 2-ethoxyethyl 3,5-dinitrobenzoate, the electron affinity is estimated to be in the range of 2.8-3.2 eV, making it an effective acceptor for a wide range of organic donors [1] [21].
Table 3: Formation Constants and Binding Parameters
| Complex System | Formation Constant (L/mol) | Solvent | Temperature (K) | Reference |
|---|---|---|---|---|
| Poly(9-vinylcarbazole)-4,4'-dinitrodibenzyl | 0.511 | Chloroform | 298 | Literature [22] |
| Poly(9-vinylcarbazole)-ethyl 3,5-dinitrobenzoate | 1.371 | Chloroform | 298 | Literature [22] |
| Poly(9-vinylcarbazole)-2,2',4,4'-tetranitrodibenzyl | 1.868 | Chloroform | 298 | Literature [22] |
| Tetracyanoethylene-donor complexes | 10-100 | Various nonpolar | 298 | Literature [18] |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone-donor complexes | 1-50 | Various nonpolar | 298 | Literature [18] |
The thermodynamic parameters governing molecular recognition in nonpolar environments reveal that complex formation is typically entropy-driven, with favorable entropic contributions arising from the release of solvent molecules upon binding [31] [32]. The enthalpy changes are generally small and can be either positive or negative depending on the balance between favorable intermolecular interactions and unfavorable desolvation effects [31]. For 2-ethoxyethyl 3,5-dinitrobenzoate complexes, the binding enthalpy is expected to be moderately negative due to the stabilizing charge transfer and π-π stacking interactions [33] [21].
The copolymerization of 2-Ethoxyethyl 3,5-dinitrobenzoate with methacrylate monomers represents a fundamental approach to incorporating dinitrobenzoate functionality into polymer chains. Research demonstrates that methacrylate-based copolymerization systems exhibit excellent compatibility with dinitrobenzoate-containing monomers, enabling the synthesis of random copolymers with controlled compositions [4] [5].
The reactivity ratios for methacrylate copolymerization systems involving ethoxyethyl-based monomers have been extensively studied. For the methyl methacrylate and 2-ethoxyethyl methacrylate system, the reactivity ratios are r₁ = 0.8436 and r₂ = 0.7751, with a product r₁r₂ = 0.6614, indicating the formation of random copolymers [5]. These values demonstrate that both monomers exhibit similar reactivity patterns, leading to uniform distribution along the polymer chain.
| Monomer System | r₁ (MMA) | r₂ (Comonomer) | r₁ × r₂ | Copolymer Type | Temperature (°C) |
|---|---|---|---|---|---|
| Methyl Methacrylate/2-Ethoxyethyl Methacrylate | 0.8436 | 0.7751 | 0.6614 | Random | 65-70 |
| Methyl Methacrylate/n-Butyl Methacrylate | 0.71 | 0.29 | 0.2059 | Random | 70 |
| Methyl Methacrylate/2-Methacryloyloxyethyl Ferrocenecarboxylate | 0.65 | 0.42 | 0.273 | Random | 60 |
Free radical polymerization of 2-Ethoxyethyl 3,5-dinitrobenzoate-containing systems proceeds through conventional mechanisms using initiators such as azobisisobutyronitrile (AIBN). The polymerization typically occurs at temperatures between 65-70°C in polar aprotic solvents like dimethylformamide [4]. The presence of the dinitrobenzoate group influences the polymerization kinetics by providing additional stabilization to the growing radical through resonance effects.
The polymerization rate exhibits typical characteristics of methacrylate systems, with the dinitrobenzoate functionality showing minimal interference with the radical propagation process. Conversion rates typically reach 65-75% under standard reaction conditions, with molecular weights ranging from 50,000 to 150,000 g/mol depending on initiator concentration and reaction time [4].
The statistical analysis of monomer sequence distribution in these copolymers reveals important insights into chain microstructure. The probability of finding consecutive units of each monomer type can be calculated using the reactivity ratios, providing valuable information for predicting material properties. The mean sequence length calculations indicate that for typical feed compositions, the average block length ranges from 2.5 to 4.2 monomer units, confirming the random nature of the copolymerization [5].
Post-polymerization functionalization of polymers containing 2-Ethoxyethyl 3,5-dinitrobenzoate units opens numerous pathways for introducing additional functionality and tailoring material properties. The dinitrobenzoate group serves as an excellent reactive site for various chemical transformations, enabling the attachment of diverse functional groups to the polymer backbone [6] [7].
One of the most effective approaches for post-polymerization functionalization involves esterification reactions utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This methodology enables the attachment of carboxylic acid-containing compounds to hydroxyl groups present in the polymer structure [4] [6]. The reaction proceeds under mild conditions at room temperature in dimethylformamide solvent, achieving conversion rates of approximately 65% with high selectivity.
The mechanism involves the formation of an activated ester intermediate through the reaction of the carboxylic acid with DCC, followed by nucleophilic attack by the hydroxyl group. DMAP serves as a nucleophilic catalyst, significantly enhancing the reaction rate and efficiency. The byproduct dicyclohexylurea can be easily removed by filtration, providing clean functionalized polymers [6].
Click chemistry techniques represent another powerful strategy for post-polymerization functionalization. The azide-alkyne cycloaddition reaction, catalyzed by copper(I) species, enables the attachment of various functional groups with excellent efficiency and selectivity [8]. This approach achieves conversion rates exceeding 90% while maintaining polymer integrity.
The thiol-ene click reaction provides an alternative pathway that proceeds under mild photochemical conditions. UV irradiation at 60°C for 2 hours typically yields conversion rates of 85% with 98% selectivity, making this approach particularly suitable for temperature-sensitive systems [8].
| Technique | Reaction Conditions | Conversion (%) | Selectivity (%) | Applications |
|---|---|---|---|---|
| Esterification with DCC/DMAP | RT, 24 h, DMF | 65 | 95 | Aromatic Side Chain Introduction |
| Click Chemistry (Thiol-Ene) | 60°C, 2 h, UV | 85 | 98 | Bioconjugation |
| Click Chemistry (Azide-Alkyne) | RT, 12 h, CuI catalyst | 92 | 99 | Surface Modification |
| Michael Addition | 40°C, 8 h, base catalyst | 72 | 82 | Crosslinking |
Recent advances in post-polymerization functionalization include hydrazone-linked modifications that enable size-selective polymer functionalization. This approach utilizes molecular cages containing triglyme catalytic units to accelerate aminolysis reactions selectively [7]. The hydrazone-linked tetrahedron acts as both an unfolding agent for polymer substrates and a catalyst for the functionalization reaction.
The selective nature of this process allows for preferential functionalization of shorter polymer chains, providing a unique tool for modifying polydisperse polymer mixtures. The 4-nitrophenyl-3,5-dinitrobenzoate active ester serves as the functionalization agent, attaching dinitrobenzoate groups to amino-functionalized polymers with high efficiency [7].
Side-chain engineering represents one of the most effective strategies for modulating the thermomechanical properties of polymers containing 2-Ethoxyethyl 3,5-dinitrobenzoate functionality. The systematic modification of side-chain structure enables precise control over glass transition temperature, elastic modulus, and mechanical behavior [9] [10] [11].
The glass transition temperature of polymers can be dramatically altered through strategic side-chain modifications. Research on hydroxyethyl methacrylate-methyl methacrylate copolymers demonstrates that the incorporation of 3,5-dinitrobenzoate groups as pendant side chains increases the glass transition temperature from 50°C to 110°C, representing a remarkable 60°C increase [4] [6]. This enhancement results from the restricted chain mobility caused by the rigid aromatic dinitrobenzoate groups.
The mechanism underlying this glass transition temperature elevation involves the reduction of free volume within the polymer matrix and the introduction of intermolecular interactions between dinitrobenzoate groups. The electron-withdrawing nature of the nitro groups contributes to enhanced polymer-polymer interactions through dipole-dipole forces and potential π-π stacking between aromatic rings [4].
| Polymer System | Glass Transition Temperature (°C) | Temperature Change (ΔTg, °C) | Side Chain Effect |
|---|---|---|---|
| Poly(HEMA-co-MMA) Unmodified | 50 | - | Baseline |
| Poly(HEMA-co-MMA) with 3,5-Dinitrobenzoate | 110 | +60 | Aromatic Ring Attachment |
| Linear Side Chain Polymer | 15 | - | Flexible Alkyl Chain |
| Branched Side Chain Polymer | -5 | - | Enhanced Flexibility |
The modification of side-chain structure significantly influences the elastic modulus and overall mechanical behavior of polymers. The incorporation of rigid dinitrobenzoate groups increases the elastic modulus from 2.5 GPa to 3.8 GPa, representing a 52% enhancement in stiffness [4]. This improvement correlates directly with the increased glass transition temperature and reduced chain mobility.
The ultimate tensile strength also shows substantial improvement, increasing from 45 MPa to 68 MPa upon dinitrobenzoate functionalization. However, this enhancement comes at the cost of reduced ductility, with elongation at break decreasing from 12% to 8%. This trade-off between strength and ductility is characteristic of side-chain modifications that introduce rigid aromatic groups [12].
The length and branching of side chains play crucial roles in determining thermomechanical properties. Research on poly(3-alkylthiophenes) demonstrates that side-chain branch position significantly influences both glass transition temperature and melting temperature [11]. Placing branching points closer to the conjugated backbone leads to increased backbone glass transition temperature due to tighter packing in the side-chain direction.
Linear side chains generally provide different property profiles compared to branched alternatives. Linear chains tend to increase crystallinity and thermal conductivity while potentially raising the glass transition temperature. Branched side chains offer enhanced flexibility and lower glass transition temperatures but may compromise some mechanical properties [10] [13].
| Polymer Type | Elastic Modulus (GPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition (°C) |
|---|---|---|---|---|
| Unmodified HEMA-MMA Copolymer | 2.5 | 45 | 12 | 50 |
| 3,5-Dinitrobenzoate Modified Copolymer | 3.8 | 68 | 8 | 110 |
| Linear Side Chain Polymer | 1.2 | 28 | 35 | 15 |
| Branched Side Chain Polymer | 0.8 | 22 | 45 | -5 |
Side-chain engineering also enables the modulation of thermal conductivity in semiconducting polymers. Studies on thiophene-based polymers demonstrate that thermal conductivity can be actively tuned through molecular-level side-chain design [10]. Linear side chains facilitate the formation of more ordered structures compared to branched alternatives, leading to enhanced thermal transport properties.
The thermal conductivity of polymers exhibits strong correlation with side-chain length and crystallinity. Long linear side chains enable larger heat carrier propagation lengths, while the crystalline phase in bulk polymers increases overall thermal conductivity. This relationship provides a powerful tool for designing materials with specific thermal management requirements [10].
Advanced side-chain engineering approaches enable reversible modulation of polymer properties through structural transformations. Research on triethanolamine borate (TEAB) pendant groups demonstrates that cage-opening and closing reactions can induce glass transition temperature variations up to 166°C [9]. The rigid TEAB cage structure provides high glass transition temperatures, while the flexible triethanolamine (TEA) open structure results in dramatically reduced values.